molecular formula C5H6N2S B12804273 2-Pyridinesulfenamide CAS No. 3993-58-6

2-Pyridinesulfenamide

Cat. No.: B12804273
CAS No.: 3993-58-6
M. Wt: 126.18 g/mol
InChI Key: FNBSEEAVZJXDBH-UHFFFAOYSA-N
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Description

2-Pyridinesulfenamide is an organosulfur compound characterized by the presence of a sulfur-nitrogen bond within its molecular structure. This compound is part of a broader class of sulfenamides, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and polymers . The unique properties of this compound make it a valuable building block in medicinal chemistry and other scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridinesulfenamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic process and reducing waste generation . One common approach involves the reaction of 2-aminopyridine with sulfur monochloride under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of readily available and cost-effective raw materials, such as thiols and amines, and is optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridinesulfenamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinamides and sulfonamides.

    Reduction: Reduction reactions can convert this compound back to its corresponding thiol and amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur-nitrogen bond is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Pyridinesulfenamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyridinesulfenamide involves its interaction with molecular targets through the formation of sulfur-nitrogen bonds. This interaction can inhibit enzyme activity by modifying the active site or altering the protein structure. The compound’s ability to form stable bonds with biological molecules makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Uniqueness: 2-Pyridinesulfenamide is unique due to its specific sulfur-nitrogen bond, which provides distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring precise chemical modifications and interactions .

Properties

CAS No.

3993-58-6

Molecular Formula

C5H6N2S

Molecular Weight

126.18 g/mol

IUPAC Name

S-pyridin-2-ylthiohydroxylamine

InChI

InChI=1S/C5H6N2S/c6-8-5-3-1-2-4-7-5/h1-4H,6H2

InChI Key

FNBSEEAVZJXDBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)SN

Origin of Product

United States

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